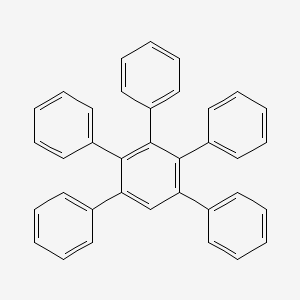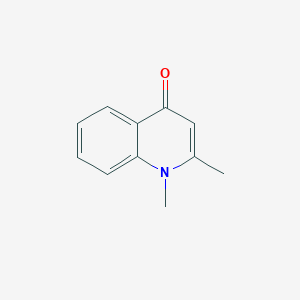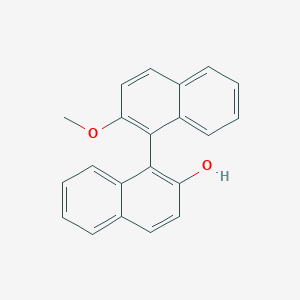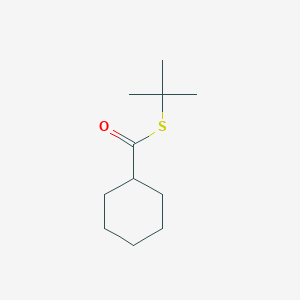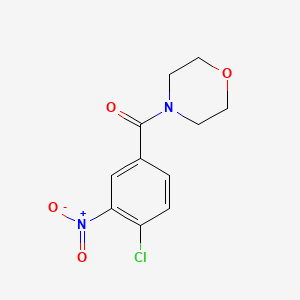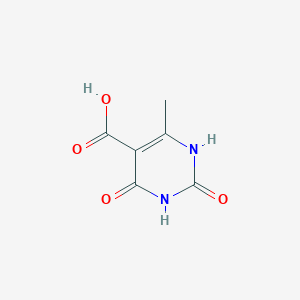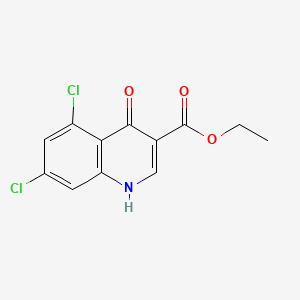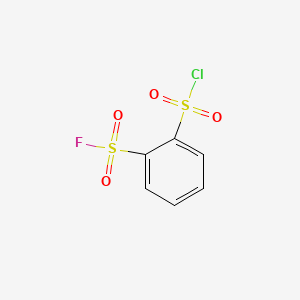
2-フルオロスルホニルベンゼンスルホニルクロリド
概要
説明
2-Fluorosulphonylbenzenesulphonyl chloride is a chemical compound with the molecular formula C6H4ClFO2S2. It is also known as 2-(chlorosulfonyl)benzenesulfonyl fluoride. This compound is characterized by the presence of both fluorosulfonyl and chlorosulfonyl functional groups attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.
科学的研究の応用
2-Fluorosulphonylbenzenesulphonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonyl fluorides and other derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its ability to react with amino acid residues.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
Target of Action
2-Fluorosulphonylbenzenesulphonyl chloride, also known as 2-(chlorosulfonyl)benzene-1-sulfonyl fluoride, is a fluorinated arylsulfonyl chloride
Mode of Action
It’s known that sulfonyl chlorides are typically used as sulfonylating agents in organic synthesis, reacting with amines to produce sulfonamides, or with alcohols to produce sulfonate esters .
Biochemical Pathways
It’s known to be used in the preparation of various furan derivatives .
Result of Action
It’s known to be used in the preparation of various compounds, including 2-fluorophenyl benzofuran, 2-butyl-5-(2-fluorophenyl)furan, and 2-(2-fluorophenyl)-3,6-dimethyl-4,5,6,7-tetrahydrobenzofuran .
生化学分析
Biochemical Properties
In particular, 2-Fluorosulphonylbenzenesulphonyl chloride is known to react with nucleophilic amino acid residues such as serine, threonine, and tyrosine in proteins. This reaction can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the site of modification. For example, the sulfonylation of serine residues in serine proteases can result in the inhibition of these enzymes, which are crucial for various physiological processes .
Cellular Effects
The effects of 2-Fluorosulphonylbenzenesulphonyl chloride on cellular processes are profound. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of proteins involved in signal transduction pathways can alter the signaling dynamics, leading to changes in cellular responses to external stimuli .
Moreover, 2-Fluorosulphonylbenzenesulphonyl chloride can affect gene expression by modifying transcription factors or other regulatory proteins. This modification can either enhance or suppress the transcription of specific genes, thereby influencing cellular metabolism and function .
Molecular Mechanism
For example, the sulfonylation of serine residues in enzymes can inhibit their catalytic activity by blocking the active site or inducing conformational changes that reduce enzyme efficiency. Similarly, the modification of transcription factors can alter their DNA-binding affinity and transcriptional activity, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluorosulphonylbenzenesulphonyl chloride can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Fluorosulphonylbenzenesulphonyl chloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its biochemical activity .
Long-term exposure to 2-Fluorosulphonylbenzenesulphonyl chloride in in vitro or in vivo studies has shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Fluorosulphonylbenzenesulphonyl chloride in animal models are dose-dependent. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, 2-Fluorosulphonylbenzenesulphonyl chloride can induce toxic effects, including cellular damage and apoptosis .
Threshold effects have been observed, where a specific dose of the compound is required to achieve a measurable biochemical effect. Beyond this threshold, increasing the dose can lead to more pronounced effects, but also a higher risk of adverse reactions .
Metabolic Pathways
2-Fluorosulphonylbenzenesulphonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by modifying key enzymes involved in metabolic processes. For instance, the sulfonylation of enzymes in the glycolytic pathway can alter the rate of glucose metabolism, leading to changes in cellular energy production .
Additionally, 2-Fluorosulphonylbenzenesulphonyl chloride can interact with cofactors such as NADH and FADH2, influencing their role in oxidative phosphorylation and other metabolic pathways .
Transport and Distribution
The transport and distribution of 2-Fluorosulphonylbenzenesulphonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 2-Fluorosulphonylbenzenesulphonyl chloride can bind to intracellular proteins, influencing its localization and accumulation .
Studies have shown that the compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-Fluorosulphonylbenzenesulphonyl chloride is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, the presence of nuclear localization signals can direct 2-Fluorosulphonylbenzenesulphonyl chloride to the nucleus, where it can modify nuclear proteins and influence gene expression .
Similarly, the compound can be localized to the mitochondria or endoplasmic reticulum, where it can affect mitochondrial function or protein synthesis, respectively .
準備方法
Synthetic Routes and Reaction Conditions
2-Fluorosulphonylbenzenesulphonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-fluorothiophenol with chlorosulfonic acid. The reaction proceeds as follows:
C6H4FSH+ClSO3H→C6H4FSO2Cl+H2O
This reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, 2-fluorosulphonylbenzenesulphonyl chloride is produced using a continuous flow process. This method involves the reaction of 2-fluorothiophenol with chlorosulfonic acid in a reactor, followed by purification through distillation. The continuous flow process allows for efficient production and high yields of the compound.
化学反応の分析
Types of Reactions
2-Fluorosulphonylbenzenesulphonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: It can be reduced to form 2-fluorobenzenesulfonamide.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). These reactions are typically carried out in the presence of a base such as triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are employed.
Major Products Formed
2-Fluorobenzenesulfonamide: Formed through reduction.
2-Fluorobenzenesulfonic acid: Formed through oxidation.
Various substituted derivatives: Formed through nucleophilic substitution.
類似化合物との比較
Similar Compounds
2-Fluorobenzenesulfonyl chloride: Similar structure but lacks the additional chlorosulfonyl group.
4-Fluorobenzenesulfonyl chloride: Similar structure with the fluorine atom in the para position.
2-Chlorobenzenesulfonyl chloride: Similar structure but lacks the fluorosulfonyl group.
Uniqueness
2-Fluorosulphonylbenzenesulphonyl chloride is unique due to the presence of both fluorosulfonyl and chlorosulfonyl groups, which provide distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations compared to similar compounds.
特性
IUPAC Name |
2-chlorosulfonylbenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOQOZLYSJNPJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184711 | |
| Record name | 2-Fluorosulphonylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30672-70-9 | |
| Record name | 2-(Chlorosulfonyl)benzenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30672-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluorosulphonylbenzenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030672709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC137843 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluorosulphonylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluorosulphonylbenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



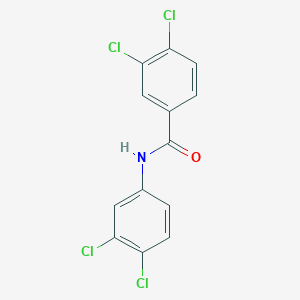
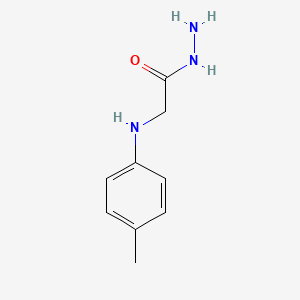
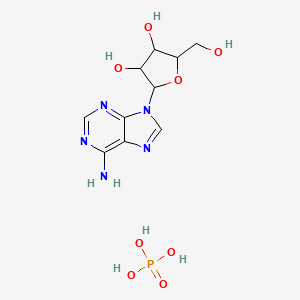
![3-Methylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B1618137.png)
